N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
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Overview
Description
N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,4-dichloroaniline, which is then reacted with other reagents to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of dyes and herbicides.
Piperidine Derivatives: Compounds with similar piperidine ring structures, used in various pharmaceutical applications.
Sulfonyl Compounds: Molecules containing sulfonyl groups, known for their use in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness
N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H29Cl2N3O4S |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O4S/c1-15(2)22(24(31)27-21-9-6-18(25)14-20(21)26)28-23(30)17-10-12-29(13-11-17)34(32,33)19-7-4-16(3)5-8-19/h4-9,14-15,17,22H,10-13H2,1-3H3,(H,27,31)(H,28,30)/t22-/m0/s1 |
InChI Key |
RNNYSGRTWYRVJL-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C(C)C)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C(C)C)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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